molecular formula C11H11ClN2O B13723768 1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol

1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol

Cat. No.: B13723768
M. Wt: 222.67 g/mol
InChI Key: RHOPXJYNBYTZSE-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol is a chemical compound with a pyrazole ring structure substituted with a 3-chlorophenyl group and an ethyl group

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]pyrazol-4-ol

InChI

InChI=1S/C11H11ClN2O/c12-10-3-1-2-9(6-10)4-5-14-8-11(15)7-13-14/h1-3,6-8,15H,4-5H2

InChI Key

RHOPXJYNBYTZSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCN2C=C(C=N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol typically involves the reaction of 3-chlorobenzyl chloride with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to produce the desired pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

    4-(3-Chlorophenyl)-1H-pyrazole: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    1-(3-Chlorophenyl)-3-ethyl-1H-pyrazole: Has a different substitution pattern, which can influence its properties and applications.

    3-(3-Chlorophenyl)-1H-pyrazole-4-ol: The position of the hydroxyl group is different, potentially altering its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to other similar compounds.

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